molecular formula C10H9N3 B2858934 [2,2'-Bipyridin]-5-amine CAS No. 160539-04-8

[2,2'-Bipyridin]-5-amine

Cat. No.: B2858934
CAS No.: 160539-04-8
M. Wt: 171.203
InChI Key: LRBYBVNTZSPBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,2'-Bipyridin]-5-amine (CAS 160539-04-8) is a functionalized derivative of 2,2'-bipyridine, one of the most fundamental chelating ligands in coordination chemistry . This compound features a primary amine group at the 5-position of the bipyridine scaffold, which provides a versatile handle for further chemical modification and integration into complex molecular architectures, making it a valuable building block in both academic and industrial research . The core value of this ligand lies in its application across diverse scientific fields. In materials science , it serves as a key precursor for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where it can act as a functional linker to create porous materials for gas storage and separation . Its metal complexes are also investigated for their photoluminescent properties, which are useful in the development of sensors and luminescent devices . In catalysis , complexes formed from this compound are employed in homogeneous and heterogeneous catalytic processes, including photocatalytic CO₂ reduction, where the amine functionality can fine-tune the electronic properties of the metal center to enhance activity and selectivity . Furthermore, this compound has significant relevance in bioconjugation and medicinal chemistry . The amine group allows for its straightforward incorporation into peptides and other biological molecules, creating synthetic macroligands that can influence secondary structure and enable the study of metalloprotein mimicry . This utility underscores its role in developing new biochemical tools and exploring biological interactions. Mechanism of Action: As a bidentate chelating ligand, this compound coordinates to metal centers through its two nitrogen atoms, forming stable, often octahedral, complexes with a wide range of transition metals . The pendant amine group does not typically participate in direct metal coordination but instead allows for covalent attachment to other molecules, surfaces, or polymers, thereby modifying the solubility, stability, and functional properties of the resulting metal complex or material . Attention: This product is intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-2-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBYBVNTZSPBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Bipyridin 5 Amine and Its Functionalized Derivatives

Direct Amination Approaches of Bipyridine Scaffolds

Introducing an amino group directly onto a bipyridine ring system is a straightforward approach, though often challenged by issues of regioselectivity. The electron-deficient nature of the pyridine (B92270) rings generally directs nucleophilic attack to specific positions.

Chichibabin Reaction and Regioselectivity

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, typically involving the reaction of the heterocycle with sodium amide (NaNH₂) to produce an amino-substituted derivative. wikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion (NH₂⁻) attacks an electron-deficient carbon atom, followed by the elimination of a hydride ion (H⁻). wikipedia.org

For pyridine and its derivatives, the Chichibabin reaction overwhelmingly favors amination at the C2 (α) and C6 (α') positions, and to a lesser extent the C4 (γ) position, due to the electronic influence of the ring nitrogen. nih.govresearchgate.net The reaction's progress can often be monitored by the evolution of hydrogen gas. wikipedia.org Factors influencing the reaction rate and outcome include the basicity of the substrate, with an ideal pKa range of 5-8, and the presence of substituents. wikipedia.org Electron-withdrawing groups can inhibit the reaction. wikipedia.org

While the direct synthesis of [2,2'-Bipyridin]-5-amine via the Chichibabin reaction is not the favored pathway due to regioselectivity, modified conditions and substrates can influence the outcome. For instance, amination of 3-substituted pyridines often occurs at the less sterically hindered C6 position. ntu.edu.sg Recent advancements have explored composites like NaH-iodide to mediate Chichibabin-type reactions under milder conditions. ntu.edu.sgresearchgate.net However, achieving selective amination at the C5 position of a bipyridine scaffold remains a significant challenge with this method, which preferentially directs the incoming amino group to the positions activated by the ring nitrogens.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution (SNAr) provides a more regioselective route for introducing an amino group. This method requires the bipyridine scaffold to be pre-functionalized with a suitable leaving group at the desired position (C5). Common leaving groups include halogens (e.g., Cl, Br) or activated species.

The synthesis of amino-functionalized 2,2'-bipyridines can be achieved through the coupling of 5-amino-2-halopyridine building blocks. semanticscholar.org A notable strategy involves the displacement of a trimethylammonium group. This method capitalizes on cationically charged trimethylammonium groups, which are excellent leaving groups for SNAr reactions under mild conditions, allowing for the introduction of various nucleophiles, including amines. nih.gov

Another common approach involves starting with a bipyridine substituted with a nitro group at the 5-position, such as one derived from 2-chloro-5-nitropyridine. cmu.edu The nitro group is a strong electron-withdrawing group, which activates the ring for nucleophilic substitution and can be subsequently reduced to the desired amine functionality. For example, 5,5'-diamino-2,2'-bipyridine has been synthesized from 5-amino-2-chloropyridine (B41692) using a nickel-catalyzed coupling reaction. cmu.edu This highlights that while direct amination is challenging, the substitution of a leaving group at the 5-position is a viable and precise strategy.

Metal-Catalyzed Cross-Coupling Reactions for Bipyridine Assembly

Among the most powerful and versatile methods for constructing substituted bipyridines are palladium-catalyzed cross-coupling reactions. These strategies build the C-C bond that links the two pyridine rings, using precursors that already contain the desired substituents, such as an amino group or its precursor. A major challenge in these reactions is the tendency of the bipyridine product to coordinate with the metal catalyst, which can lead to catalyst inhibition and require higher catalyst loadings. mdpi.compreprints.org

Suzuki Coupling Protocols

The Suzuki-Miyaura coupling reaction is a widely used method for forming C(sp²)–C(sp²) bonds. mdpi.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For a long time, the synthesis of 2,2'-bipyridines via Suzuki coupling was hampered by the instability of 2-pyridylboron compounds. researchgate.net However, the development of stabilized 2-pyridylboronic acid esters has made this a highly efficient and valuable route. researchgate.net

To synthesize this compound, one would couple a 2-halopyridine with a 5-amino-2-pyridylboronic acid derivative, or conversely, a 5-amino-2-halopyridine with a 2-pyridylboronic acid. The use of a protected amine or a nitro group that is later reduced is common to avoid side reactions and catalyst poisoning. Various palladium catalysts, such as Pd(PPh₃)₄ and cyclopalladated ferrocenylimine catalysts, have been employed, often in the presence of a base like Na₂CO₃. mdpi.compreprints.org

Catalyst SystemCoupling PartnersBaseSolventConditionsYield
Pd(PPh₃)₄Pyridyl boronic acid + BromopyridineNa₂CO₃Toluene (B28343)/WaterRefluxModerate
Cyclopalladated Ferrocenylimine3-Pyridine boronic pinacol (B44631) ester + Pyridyl halideK₂CO₃Dioxane100 °CHigh
PdCl₂(dcpp)Tetrabutylammonium 2-pyridylborate + ChloropyridineCsFToluene110 °CGood-Excellent

Table 1: Representative Conditions for Suzuki Coupling to form Bipyridines. mdpi.compreprints.org

Negishi Coupling Methodologies

The Negishi coupling is a powerful and reliable reaction that couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org It is highly regarded for its excellent functional group tolerance, high yields, and mild reaction conditions, making it well-suited for preparing complex bipyridine structures. orgsyn.orgorgsyn.org

The synthesis of this compound via Negishi coupling would involve reacting a 2-pyridylzinc halide with a 5-amino-2-halopyridine (or a protected version). The pyridylzinc reagents can be prepared through transmetalation from pyridyllithium or by direct reaction of a pyridyl halide with activated zinc. orgsyn.org A variety of palladium catalysts, including Pd(PPh₃)₄ and Pd(dba)₂/XPhos, have proven effective. mdpi.comorgsyn.org The reactivity of halides generally follows the trend I > Br > Cl. orgsyn.org

Catalyst SystemCoupling PartnersSolventConditionsYield
Pd(PPh₃)₄2-Pyridylzinc bromide + 2-BromopyridineTHFRefluxHigh
Pd(dba)₂ / XPhos2-Pyridylzinc halide + BromopyridineTHFRoom Temp to 60 °CGood
Ni(acac)₂ / PPh₃ / (i-Bu)₂AlHAryl zinc bromide + Vinyl halideTHFRoom TempGood

Table 2: General Conditions for Negishi Coupling. mdpi.comwikipedia.orgorgsyn.org

Stille Coupling Strategies

The Stille coupling reaction involves the coupling of an organotin (stannane) compound with an organic halide or triflate, catalyzed by palladium. mdpi.com This method is known for its high reactivity and can succeed where other coupling reactions might fail. preprints.org However, a significant drawback is the toxicity of the organotin reagents and byproducts. mdpi.compreprints.org

For the synthesis of this compound, a 5-amino-2-(tributylstannyl)pyridine could be reacted with a 2-halopyridine, or a 2-(tributylstannyl)pyridine (B98309) with a 5-amino-2-halopyridine. The reaction is often performed in a non-polar solvent like toluene at elevated temperatures. Catalysts such as PdCl₂(PPh₃)₂ are commonly used. mdpi.com The Stille reaction has been successfully used to prepare a wide variety of functionalized 2,2'-bipyridines and terpyridines on multigram scales. acs.org

CatalystCoupling PartnersSolventConditionsYield
PdCl₂(PPh₃)₂Stannylated pyridine + BromopyridineTolueneRefluxGood
Pd₂(dba)₃ / AsPh₃Aryl stannane (B1208499) + Aryl halideDMF80-100 °CHigh

Table 3: Common Conditions for Stille Coupling. mdpi.comharvard.edu

Metal-Catalyzed Homocoupling Reactions

Metal-catalyzed homocoupling reactions represent a traditional and valuable approach for the synthesis of symmetrical bipyridines. These methods typically involve the coupling of two identical pyridine precursors to form the bipyridine scaffold.

Ullmann Coupling Approaches

The Ullmann reaction is a well-established method for forming carbon-carbon bonds, particularly in the synthesis of biaryls, including symmetrical bipyridines. This reaction traditionally involves the copper-mediated homocoupling of aryl halides. The classic Ullmann reaction often requires harsh conditions, such as high temperatures (typically over 200 °C) and stoichiometric amounts of copper, which can limit its substrate scope and lead to inconsistent yields. organic-chemistry.orgrsc.org

Modern advancements have introduced catalytic systems that operate under milder conditions. For instance, bimetallic systems using a catalytic amount of a palladium salt, such as Pd(OAc)₂, along with stoichiometric copper powder have shown good tolerance to various functional groups and provide good yields under relatively mild conditions. wikipedia.org The mechanism is thought to involve radicals generated through the redox interaction between Cu(0) and Pd(IV) species. wikipedia.org Another variation employs a combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at 140 °C to facilitate the homocoupling of bromopyridines, demonstrating operational simplicity and good substrate compatibility despite the high temperature. wikipedia.org

While direct synthesis of this compound via Ullmann coupling is not extensively detailed in readily available literature, the principles of the reaction are applicable. The synthesis of the closely related 5,5'-diamino-2,2'-bipyridine has been achieved through a nickel-catalyzed coupling of 2-chloro-5-aminopyridine in the presence of NiCl₂·6H₂O, triphenylphosphine (B44618) (PPh₃), and zinc powder in DMF. nih.gov This suggests that similar nickel or palladium-catalyzed Ullmann-type homocouplings of a suitable 5-amino-2-halopyridine could be a viable route to symmetrical diamino-bipyridines.

Table 1: Examples of Ullmann-type Homocoupling for Bipyridine Synthesis
PrecursorCatalyst/ReagentsSolventTemperature (°C)ProductYieldReference
BromopyridinesPd(OAc)₂, piperazineDMF140Symmetrical bipyridinesGood wikipedia.org
BromopyridinesPd(OAc)₂, Cu powder--Symmetrical bipyridinesGood wikipedia.org
2-chloro-5-aminopyridineNiCl₂·6H₂O, PPh₃, ZnDMF-5,5'-diamino-2,2'-bipyridine>60% nih.gov

Wurtz Coupling Pathways

The Wurtz reaction is another classic method for forming carbon-carbon bonds, typically involving the reaction of two alkyl halides with sodium metal. wikipedia.orgchemspider.com While primarily used for synthesizing alkanes, the principles of Wurtz coupling can be extended to the synthesis of biaryls, including bipyridines, from halopyridines. preprints.org The reaction generally proceeds in an unreactive polar aprotic solvent like ether or tetrahydrofuran (B95107) (THF). wikipedia.org

The traditional Wurtz reaction for pyridine derivatives involves reacting pyridines with a sodium dispersion followed by an oxidizing agent. preprints.org However, this method has limitations, including low yields and intolerance to many functional groups that would be attacked by sodium. wikipedia.org

An improved and more efficient approach is the transition-metal-catalyzed homocoupling of Grignard reagents, which is considered an advancement of the Wurtz coupling method. mdpi.com This involves the initial preparation of a pyridyl Grignard reagent, which is then coupled in the presence of a transition metal catalyst. While this provides a route to symmetrical bipyridyl backbones, it often requires a two-step process. mdpi.com The direct application of Wurtz coupling for the synthesis of this compound is not well-documented, likely due to the reactivity of the amine group with the harsh reagents typically used in the classic Wurtz reaction. The presence of the amino group would likely lead to side reactions and low yields.

Electrochemical and Transition-Metal-Free Synthetic Routes

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Electrochemical synthesis and transition-metal-free reactions have emerged as promising alternatives to traditional metal-catalyzed processes for the formation of bipyridines.

Electrochemical methods offer a green approach to synthesis by using electricity to drive chemical reactions, often under mild conditions. nih.gov While specific electrochemical methods for the direct synthesis of this compound are not prominently reported, the electrochemical synthesis of unnatural amino acids bearing heteroaromatics has been demonstrated, showcasing the potential for forming C-C bonds involving pyridine rings under electrochemical conditions. nih.gov

Transition-metal-free synthesis of bipyridines has also gained traction. One approach involves a C-H functionalization employing a bis-phenalenyl compound and potassium tert-butoxide (K(Ot-Bu)). mdpi.com The reaction proceeds via a single electron transfer (SET) mechanism, generating a reactive pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.com Another transition-metal-free method utilizes a stable electride reagent, K⁺(LiHMDS)e⁻, which can mediate pyridine C-H activation and C-C coupling. mdpi.com These methods, however, can sometimes result in moderate yields, indicating a need for further development to improve their efficiency. mdpi.com

Functional Group Transformations and Derivatization from Amine Precursors

The amino group in this compound serves as a versatile handle for a variety of functional group transformations, allowing for the synthesis of a wide range of functionalized bipyridine derivatives.

One of the most common reactions of primary aromatic amines is diazotization , which involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. chemspider.comorganic-chemistry.orgunacademy.com These diazonium salts are highly useful intermediates that can be converted into a variety of other functional groups. For example, they can undergo Sandmeyer or Schiemann reactions to introduce halides, or be used in azo coupling reactions. organic-chemistry.org It is important to handle isolated diazonium salts with care as they can be explosive. chemspider.com

The amine group can also readily undergo amide coupling reactions with carboxylic acids or their activated derivatives (like acyl chlorides) to form amide linkages. nih.govluxembourg-bio.comresearchgate.net This is a widely used reaction in the synthesis of pharmaceuticals and functional materials. Coupling agents such as 1-propylphosphonic anhydride (B1165640) can be used to facilitate this transformation in the presence of a weak base like triethylamine. nih.gov

Furthermore, the amino group can be a nucleophile in Buchwald-Hartwig amination reactions, allowing for the formation of new C-N bonds with aryl halides. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing complex molecules containing aryl amine moieties. wikipedia.orgacsgcipr.org

Table 2: Potential Functional Group Transformations of this compound
Reaction TypeReagentsProduct Functional GroupSignificanceReference
DiazotizationNaNO₂, HClDiazonium salt (-N₂⁺Cl⁻)Intermediate for halides, azo compounds, etc. chemspider.com, organic-chemistry.org, unacademy.com
Amide CouplingR-COOH, Coupling agent (e.g., T3P)Amide (-NHCOR)Synthesis of complex ligands and bioactive molecules nih.gov, researchgate.net
Buchwald-Hartwig AminationAr-X, Pd catalyst, Ligand, BaseDiaryl/Alkyl-aryl amine (-NHAr/-NHR)Formation of new C-N bonds wikipedia.org, libretexts.org, acsgcipr.org

Advancements and Challenges in Scalable Synthesis of Substituted Bipyridines

The transition from laboratory-scale synthesis to industrial production of substituted bipyridines, including this compound, presents several challenges. A key issue in many metal-catalyzed coupling reactions is the tendency of the bipyridine product to coordinate with the metal catalyst, leading to decreased catalytic activity and lower yields. organic-chemistry.orgnih.gov This often necessitates the use of bulky ligands to suppress product coordination or higher catalyst loadings, which increases costs. nih.gov

Scalability of reactions is another significant hurdle. Many synthetic procedures that are efficient on a small scale may not be directly transferable to large-scale production due to issues with heat transfer, reagent addition, and product isolation. nih.gov For example, a scalable synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been developed, which is a useful precursor for further functionalization. mdpi.com However, this procedure still requires multiple days and specialized equipment like a steel bomb reaction vessel. mdpi.com

Recent advancements are focused on developing more robust and efficient catalytic systems that can operate under milder conditions and are less susceptible to product inhibition. nih.gov The development of easily scalable reactions to introduce a range of functional groups is also a key area of research. nih.gov Furthermore, the exploration of continuous flow chemistry and alternative energy sources like electrochemistry holds promise for more efficient and scalable industrial synthesis of functionalized bipyridines. nih.gov Overcoming these challenges is crucial for realizing the full potential of these versatile compounds in various technological applications.

Coordination Chemistry of 2,2 Bipyridin 5 Amine Ligands

Fundamental Ligand Properties and Coordination Modes

The coordination chemistry of [2,2'-Bipyridin]-5-amine is fundamentally dictated by the bidentate nature of the bipyridine core and the electronic influence of the amine substituent.

Like its parent compound, this compound primarily functions as a bidentate chelating ligand, coordinating to a metal ion through the nitrogen atoms of its two pyridine (B92270) rings. ebi.ac.ukchemicalbook.in This N,N'-chelation results in the formation of a highly stable five-membered ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes compared to those with analogous monodentate pyridine ligands. nih.govfrontiersin.orgmdpi.com The nitrogen atoms of the bipyridine moiety act as effective coordination sites, forming stable complexes with a wide array of transition metals. The ability to form these robust chelate rings makes substituted bipyridines, including this compound, preferred ligands in the development of functional coordination compounds. In its uncoordinated, solid state, the 2,2'-bipyridine (B1663995) molecule is typically planar and adopts a trans-conformation around the inter-ring C-C bond. nih.gov To act as a chelating ligand, the molecule must rotate into a cis-conformation, a process that introduces a degree of strain energy but is overcome by the stability gained from chelation. nih.gov

The presence of the amino group at the 5-position has a profound impact on the electronic character of the ligand. The -NH2 group is a strong electron-donating group, which increases the electron density on the bipyridine ring system. This electronic perturbation influences both the ligand field strength and the basicity of the molecule.

Ligand Field Strength: Ligand field strength refers to the ability of a ligand to cause a splitting of the d-orbitals of the metal center. The electron-donating amino group enhances the σ-donor capability of the pyridine nitrogen atoms. In the context of Fe(II) polypyridine complexes, substituent modification is a recognized strategy for fine-tuning the ligand field strength. researchgate.netacs.orgnih.gov While 2,2'-bipyridine itself can act as both a π-donor and a π-acceptor, the introduction of electron-donating groups like the amino group generally increases the ligand field strength. researchgate.netacs.org This can lead to larger d-orbital splitting (10Dq), which has significant consequences for the magnetic and photophysical properties of the complex, such as favoring low-spin states and influencing the energy of metal-to-ligand charge transfer (MLCT) transitions. rsc.orgaip.org

CompoundpKaSolvent System
6-Amino-2,2'-bipyridine6.4Water-Dioxane (1:1)
6,6'-Diamino-2,2'-bipyridine6.3Water-Dioxane (1:1)
2-(Methylamino)pyridine6.4Water-Dioxane (1:1)
2-(Dimethylamino)pyridine6.3Water-Dioxane (1:1)
This table presents the pKa values for related aminobipyridine and aminopyridine compounds, illustrating the influence of the amino substituent on the basicity of the pyridine ring nitrogen. Data sourced from rsc.org.

Synthesis and Structural Elucidation of Metal Complexes

The versatile coordination ability of this compound and its derivatives allows for the synthesis of a wide range of metal complexes with diverse structures and properties.

Complexes of this compound and related ligands can be synthesized through various standard methods in coordination chemistry. A common approach involves the direct reaction of a metal salt or a precursor complex with the ligand in a suitable solvent. For instance, ruthenium complexes are often prepared by reacting a Ru(II) or Ru(III) precursor, such as RuCl₃·xH₂O or [RuCl₂(DMSO)₄], with the bipyridine derivative, sometimes with heating or under an inert atmosphere. mdpi.compensoft.netwikipedia.org A general procedure for synthesizing Ru(II)-arene complexes involves reacting the appropriate ruthenium dimer with the bipyridine ligand in methanol. mdpi.com Similarly, complexes of other transition metals like copper, iron, and nickel can be formed by mixing the corresponding metal salts (e.g., chlorides, acetates) with the ligand. chemicalbook.infrontiersin.orgekb.eg The synthesis of heteroleptic complexes, containing more than one type of ligand, is also common, allowing for precise control over the coordination environment of the metal ion. frontiersin.org

MetalExample Complex Type/PrecursorRelevant Synthetic Information
Ru [Ru(bpy)₃]²⁺, [Ru(L)(CO)₂Cl₂], [RuH(HL)(PPh₃)₂(CO)]Synthesized from RuCl₃ or other Ru precursors and the bipyridine ligand. wikipedia.orgresearchgate.netresearchgate.net
Fe [Fe(bpy)₃]²⁺Fe(II) complexes are often studied for spin-crossover properties influenced by ligand substituents. researchgate.netacs.org
Cu [Cu(L)(X)(Y)]Copper(I) and Copper(II) complexes are widely studied; Cu(I) bipyridine complexes are used in catalysis. chemicalbook.inekb.eg
Ni [Ni(L)(X)(Y)]Can form complexes with varied coordination geometries. frontiersin.orgisca.in
Zn [Zn(L)₂]Zn(II) complexes are useful for studying ligand-based redox activity due to the d¹⁰ configuration of the metal. isca.inacs.org
Ir {[Ru(bpy)₂(BL)]₂IrCl₂}⁵⁺Used in the formation of heteronuclear trimetallic systems. isca.in
Pd Bimetallic Au-Pd ClustersUsed as catalysts in cross-coupling reactions to synthesize bipyridine ligands themselves. mdpi.com
This table summarizes the formation of various transition metal complexes with bipyridine-type ligands, highlighting the versatility of the bipyridine scaffold in coordination chemistry.

Stereochemical Aspects and Conformational Flexibility in Metal-Bipyridine-Amine Complexes

The coordination of this compound to a metal center imposes significant stereochemical and conformational constraints. As mentioned, the ligand must adopt a cis-conformation for chelation, which distorts it from its preferred trans ground state. nih.gov This conformational change is a key aspect of its coordination behavior.

In octahedral complexes with three bidentate ligands, such as [M(bpy-NH₂)₃]ⁿ⁺, the arrangement of the ligands around the metal center is chiral, leading to the formation of two non-superimposable mirror images (enantiomers), designated as Δ and Λ. wikipedia.org This is a well-known feature of tris(bipyridyl) complexes. wikipedia.org

Complex FragmentBondTypical Length (Å)AngleTypical Angle (°)
Ga-bipyGa-N2.011 - 2.065N-Ga-N80.8
In-bipyIn-N2.214 - 2.229N-In-N74.3 - 75.6
Pt-bipyPt-N2.004 - 2.008N-Pt-N-
Zn-bipyZn-N1.958 - 2.064N-Zn-N80.1 - 86.2
This table provides representative metal-nitrogen bond lengths and N-M-N "bite angles" for various metal-bipyridine complexes, illustrating the typical geometric parameters of the five-membered chelate ring. Data sourced from acs.orgsoton.ac.uksoton.ac.uk.

Design and Characterization of Bimetallic and Multinuclear Complexes Utilizing Ditopic Ligands

The this compound ligand is an excellent platform for the design of more complex molecular architectures, such as bimetallic and multinuclear complexes. While the bipyridine unit itself typically binds to a single metal center, the amino group provides a reactive handle for further functionalization. By chemically modifying the amino group, it is possible to link two or more bipyridine units together, creating a larger, ditopic or polytopic ligand capable of binding multiple metal ions simultaneously.

For example, derivatives like [2,2'-bipyridine]-5,5'-diamine (B3025308) can be used as linkers in the synthesis of covalent organic frameworks (COFs). tcichemicals.com These porous, crystalline materials can then be metalated at the bipyridine sites to create highly ordered, multinuclear arrays with potential applications in catalysis and materials science. tcichemicals.com Similarly, bimetallic ruthenium complexes have been investigated for their unique properties and reactivity. researchgate.net The strategic design of bridging ligands incorporating the bipyridine motif is crucial for constructing these sophisticated multinuclear systems, which can exhibit cooperative effects between the metal centers. isca.in

Electronic and Photophysical Properties of Metal-Bipyridine-Amine Complexes

The introduction of an amine group onto the 2,2'-bipyridine (bpy) framework significantly influences the electronic and photophysical properties of the resulting metal complexes. This section delves into the redox potentials, electron transfer mechanisms, excited-state dynamics, luminescence, and the extent of π-conjugation and electron delocalization in these fascinating molecules.

Redox Potentials and Electron Transfer Mechanisms

The position of the amine substituent on the bipyridine ligand has a marked effect on the redox potentials of its metal complexes. For instance, in rhenium(I) tricarbonyl complexes, the presence of amine groups on the 5,5'-positions of the bipyridine ligand leads to a destabilization of the π* orbital of the ligand. rsc.org This destabilization makes the complex more difficult to reduce, requiring more negative potentials to reach the catalytically active, doubly reduced species. rsc.orgnsf.gov For example, the Re(5,5′-diamine-2,2′-bpy)(CO)₃Cl complex requires a potential of -2.47 V vs. Fc⁺/⁰ to achieve this state. rsc.org

In a comparative study of amino-substituted Re(bpy)(CO)₃Cl complexes, it was found that 4,4'- and 5,5'-diamino-substituted complexes are more difficult to reduce than the 6,6'-diamino-substituted analogue. nsf.gov This is reflected in their more negative reduction potentials. nsf.gov Density Functional Theory (DFT) calculations support this, showing a greater degree of electron density on the metal center for the 6,6'-NH₂-Re complex, making it easier to reduce. nsf.gov

The electron transfer mechanism in these complexes is a critical aspect of their functionality, particularly in applications like photocatalysis. acs.org In supramolecular Ru(II)-Re(I) photocatalysts, the process begins with the absorption of light by the Ru photosensitizer unit, leading to a metal-to-ligand charge transfer (MLCT) excited state. acs.org This is followed by reductive quenching from an electron donor, generating a one-electron reduced species where the electron resides on the Ru-bound bipyridine ligand. acs.org Subsequently, an intramolecular electron transfer occurs from the reduced Ru-bound ligand to the Re catalyst unit. acs.org The rate of this intramolecular electron transfer is influenced by the bridging ligand connecting the two metal centers, with evidence suggesting a through-bond mechanism. acs.org

In systems with two amine redox sites, such as those with di-p-anisylamino groups on the 5,5'-positions of a bipyridine ligand, metal chelation enhances the electronic coupling between these sites. researchgate.net This enhancement facilitates electron transfer processes within the molecule. researchgate.net The general principle governing these reactions is that the electron is transferred from the Highest Occupied Molecular Orbital (HOMO) of the reductant to the Lowest Unoccupied Molecular Orbital (LUMO) of the oxidant. bhu.ac.in

Table 1: Redox Potentials of Selected Amine-Substituted Rhenium Bipyridine Complexes

Compound First Reduction Potential (V vs. Fc⁺/⁰) Second Reduction Potential (V vs. Fc⁺/⁰) Notes
Re(5,5′-diamine-2,2′-bpy)(CO)₃Cl --- -2.47 Potential for the doubly reduced, catalytically active species. rsc.org
4,4'-NH₂-Re -2.11 -2.47 Irreversible reduction features. nsf.gov
5,5'-NH₂-Re -2.11 -2.47 Irreversible reduction features. nsf.gov
6,6'-NH₂-Re -2.00 -2.11, -2.23 Three irreversible reduction events. nsf.gov

Excited-State Dynamics and Luminescence Behavior

The excited-state dynamics of metal-bipyridine-amine complexes are fundamental to their application in areas like solar energy conversion and light-emitting devices. researchgate.netnih.gov Upon photoexcitation, these complexes typically exhibit a metal-to-ligand charge transfer (MLCT) transition. wikipedia.org The subsequent relaxation dynamics are often complex and occur on ultrafast timescales.

For the prototypical [Ru(bpy)₃]²⁺ complex, femtosecond fluorescence upconversion spectroscopy has revealed that upon excitation, an intersystem crossing from the initially formed singlet MLCT state to the triplet manifold occurs with a time constant of approximately 40 ± 15 fs. nih.gov This is followed by vibrational cooling within the triplet state on a timescale of 0.56–1.3 ps. nih.gov The nature of these excited states can be a mixture of ligand-to-ligand and metal-to-ligand charge transfer character, as seen in some rhenium complexes. researchgate.net

The position of amine substitution can also influence excited-state behavior. In a study of ruthenium complexes, it was found that only those with substitution at the 4,4'-positions of the bipyridine ligands and possessing D3 symmetry exhibited a longer-lived emission component. acadiau.ca This suggests that the symmetry and substitution pattern of the ligand play a crucial role in the relaxation pathways available to the excited state. acadiau.ca

The luminescence of these complexes is a key property. rsc.org The introduction of amine groups can modulate the emission properties. For example, the quenching of luminescence in ruthenium(II) dicyanobis(2,2'-bipyridine) complexes by transition metal ions has been shown to occur via both energy and electron transfer mechanisms. researchgate.net In some cases, the formation of bridged species can also contribute to quenching. researchgate.net The emission of these complexes can often be tuned by factors such as the solvent environment. researchgate.net

Table 2: Excited-State Lifetimes for Selected Rhenium Bipyridine Complexes

Complex Excited-State Lifetime Conditions Notes
[Re(NCS)(CO)₃(bpy)] 23 ns Fluid solution, room temperature Biexponential emission decay at 77 K indicates two emissive states. researchgate.net
[Re(NCS)(CO)₃(iPr-DAB)] ~625 ps Fluid solution, room temperature iPr-DAB is a di-iPr-N,N-1,4-diazabutadiene ligand. researchgate.net

Investigations of π-Conjugation and Electron Delocalization

The planar structure of the 2,2'-bipyridine ligand facilitates electron delocalization, a property that is central to the distinct optical and redox characteristics of its metal complexes. wikipedia.org The introduction of amine groups and the extension of the π-system can further enhance these properties.

Extending the π-conjugation of the bipyridine ligand is a recognized strategy to reduce the HOMO-LUMO gap, which is advantageous for utilizing visible light in photofunctional applications. nih.gov One approach to this is the introduction of π-conjugated moieties at the 5 and 5' positions of the bipyridine ring. nih.gov Such modifications can lead to enhanced ligand performance in applications like solid-state emitting materials and photocatalysis. rsc.orgnih.gov

Electron delocalization between different parts of a molecule is a key factor in determining its electronic properties. wayne.edu In mixed-valence systems containing two amine redox sites on a bipyridine ligand, metal chelation has been shown to enhance the electronic coupling and, consequently, the electron delocalization between these sites. researchgate.net This delocalization can be probed using techniques like near-infrared (NIR) absorption spectroscopy, where the observation of intervalence charge-transfer transitions provides a measure of the electronic coupling. researchgate.net

Theoretical studies, such as those using DFT, are invaluable for understanding the electronic structure and the extent of delocalization in these complexes. researchgate.netnih.gov For example, DFT calculations have been used to elucidate the electronic structure of rhenium complexes with 5,5'-diamino-2,2'-bipyridine, confirming the destabilizing effect of the amine substituents on the ligand's π* orbital. rsc.org Furthermore, studies on paramagnetic tris(2,2'-bipyridine) complexes of nickel(II) have investigated the mechanisms of spin delocalization. acs.org The degree of charge delocalization in the excited state is also a critical parameter, with estimates suggesting a 5-10% electron delocalization in some ruthenium ammine polypyridyl complexes. wayne.edu

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers

While amino-functionalized linkers are widely used in the synthesis of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) to tune their properties, the direct application of [2,2'-Bipyridin]-5-amine as a primary linker is not extensively documented in available research. The field predominantly utilizes bipyridine derivatives with carboxylate groups, such as 2,2′-Bipyridine-5,5′-dicarboxylic acid, to construct robust frameworks with metal ions. ebi.ac.uksigmaaldrich.comresearchgate.net These dicarboxylate linkers are favored for their ability to form strong, well-defined coordination bonds with metal centers, leading to materials with applications in gas storage, separation, and catalysis. sigmaaldrich.comresearchgate.net

However, the closely related compound 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid , which incorporates the this compound structure into an alanine (B10760859) residue, has been successfully used as a ligand to build MOFs. smolecule.com The presence of both the bipyridine unit for metal chelation and the carboxylic acid group allows it to form stable, porous crystalline structures. smolecule.com This demonstrates the potential of the [2,2'-Bipyridin]-5-yl moiety in creating functional porous materials, even if the simpler amine compound is not commonly employed for this purpose. smolecule.com Similarly, other studies have used different amino-functionalized ligands, such as 5-aminoisophthalic acid or 5-aminodiacetic isophthalic acid, in combination with unsubstituted 2,2'-bipyridine (B1663995) as an auxiliary ligand to create 1D and 3D coordination polymers. nih.govrsc.org

Supramolecular Assemblies and Two-Dimensional Self-Assembled Networks

The ability of this compound to participate in both metal coordination and hydrogen bonding makes it an excellent candidate for constructing intricate supramolecular architectures. A groundbreaking approach involves the use of a noncanonical amino acid derivative, (2,2'-bipyridin-5-yl)alanine (Bpy-Ala) , which is genetically incorporated into proteins. ebi.ac.uknih.govbakerlab.orgnih.gov

This technique allows for the programmed self-assembly of protein building blocks into highly ordered, large-scale structures driven by metal coordination. nih.govresearchgate.net When Bpy-Ala is incorporated into a protein, the bipyridine side chain can chelate a metal ion, such as Ni²⁺ or Fe²⁺. nih.govbakerlab.org If two or more of these modified proteins are present, they can link together via a metal-bipyridine complex, acting as a reversible connecting node. nih.gov This strategy has been used to create a variety of architectures:

One-Dimensional (1D) Assemblies: By strategically placing the Bpy-Ala residue on the surface of a protein, linear, rod-like structures can be formed upon the addition of metal ions. nih.gov The process is analogous to isodesmic polymerization and can be controlled by thermodynamic and kinetic factors related to the metal coordination. nih.gov

Two-Dimensional (2D) Networks: Depending on the placement of the Bpy-Ala within the protein building block, different crystalline or non-crystalline 2D sheets can be assembled. nih.gov For example, specific positioning can force the proteins to arrange in a p622 layer symmetry, forming extended planar structures. nih.gov

Hierarchical Architectures: The system allows for the creation of even more complex, hierarchical structures through controlled assembly pathways. nih.gov

The self-assembly is highly specific and reversible; the addition of a strong chelator like EDTA can disassemble the structures, confirming that the metal-bipyridine coordination is the primary driving force. nih.gov This method provides a powerful tool for creating protein-based materials with precisely defined nanoscale organization. bakerlab.orgnih.gov

Assembled ArchitectureProtein Building BlockAssembly DriverKey FindingReference(s)
1D Linear Rods D3 Homodimer with Bpy-AlaNi²⁺ CoordinationFormation of reversible, linear supramolecular polymers. nih.gov nih.gov
2D Crystalline Planes D3 Homodimer with Bpy-AlaNi²⁺ CoordinationSpecific placement of Bpy-Ala directs assembly into 2D sheets. nih.gov nih.gov
Homotrimeric Metalloprotein Computationally Designed Monomer with Bpy-AlaFe²⁺ CoordinationCreation of a precisely defined, self-assembling homotrimer with a [Fe(Bpy-ala)₃]²⁺ core. bakerlab.orgnih.gov bakerlab.orgnih.gov

Development of Functional Nanomaterials and Architectures

This compound and its derivatives are considered versatile building blocks for creating functional nanomaterials and what have been termed "sexy architectures". researchgate.net The most prominent application in this area again involves the noncanonical amino acid (2,2'-bipyridin-5-yl)alanine (Bpy-Ala) .

The self-assembling protein structures described in the previous section represent a novel class of functional, protein-based biomaterials. nih.govresearchgate.net These materials retain the native enzymatic activities of the protein units while gaining enhanced thermal stability due to their assembled nature. nih.gov This fusion of biological function with controlled structural organization opens pathways to new catalysts and responsive materials.

Further research has utilized Bpy-Ala to create other functional systems:

Artificial Metalloenzymes: Bpy-Ala has been genetically incorporated into protein scaffolds to create artificial metalloenzymes. rsc.org When a copper ion is introduced, the bipyridine side chain forms a catalytic center capable of performing enantioselective reactions, demonstrating how this amino acid can impart new chemical functions to a protein. rsc.org

Nanoscale Distance Measurement: By incorporating Bpy-Ala into a protein like Green Fluorescent Protein (GFP) at two different sites, it can serve as a compact, high-affinity anchoring point for Cu²⁺ ions. researchgate.net These paramagnetic ions act as spin-labels, and the distance between them can be accurately measured using advanced electron paramagnetic resonance (EPR) spectroscopy, providing a powerful tool for studying protein structure and conformation. researchgate.net

While research on gold nanoparticles functionalized with a ruthenium complex containing the related 5-amino-1,10-phenanthroline ligand has been reported for its electrochemiluminescence activity, similar studies specifically using this compound are less common. rsc.org

Integration into Light-Emitting Devices and Solar Energy Conversion Systems

Bipyridine-based ligands are central to the development of materials for organic light-emitting devices (OLEDs) and dye-sensitized solar cells (DSSCs), primarily due to the favorable photophysical and electrochemical properties of their metal complexes, especially with ruthenium(II) and iridium(III). ossila.comnih.govacs.org

However, direct research findings on the integration of the specific compound this compound into these systems are limited. The field tends to utilize bipyridine ligands with other functional groups at the 5- and 5'-positions to tune the electronic properties of the resulting complexes.

Light-Emitting Devices: For light-emitting applications, derivatives such as 5,5′-bis(trifluoromethyl)-2,2′-bipyridine are used to create yellow-emitting cyclometalated iridium(III) complexes with long phosphorescence lifetimes. ossila.com In other systems, polyfluorene-alt-bipyridine copolymers are used as polymer emitting layers in solution-processed OLEDs. sigmaaldrich.com While ruthenium complexes with the related ligand 5-aminophenanthroline are listed as OLED materials, the direct analogue using this compound is not specified. sigmaaldrich.comcatsyn.com

Solar Energy Conversion: In the area of DSSCs, research has focused on heteroleptic ruthenium complexes containing various 5,5'-disubstituted-2,2'-bipyridine ligands. nih.gov For example, a complex with 5,5'-bis(N,N-diphenyl-4-aminophenyl)-2,2'-bipyridine was synthesized and tested as a photosensitizer, achieving a power conversion efficiency of 2.51%. nih.gov The amino groups in this more complex ligand are part of a larger conjugated system designed to modulate the metal-to-ligand charge transfer (MLCT) absorption bands. nih.gov Other studies have utilized ruthenium complexes with 5'-Amino-2,2'-bipyridine-5-carboxylic Acid derivatives to study photophysical properties relevant to solar energy conversion. acs.orgacs.org

These examples show that while the 5-position of the bipyridine ring is a critical location for functionalization, the simple this compound is less studied for these applications compared to its more complex derivatives designed for specific electronic effects.

Catalytic Applications of 2,2 Bipyridin 5 Amine Complexes

Homogeneous Catalysis

The versatility of [2,2'-Bipyridin]-5-amine complexes is most evident in the field of homogeneous catalysis, where they facilitate key chemical conversions with high efficiency and selectivity.

Rhenium tricarbonyl complexes featuring 2,2'-bipyridine (B1663995) ligands are well-established molecular catalysts for the selective reduction of carbon dioxide (CO₂) to carbon monoxide (CO). rsc.org The introduction of amine groups at the 5 and 5' positions of the bipyridine ligand, as in Re(5,5′-diamine-2,2′-bpy)(CO)₃Cl, has been studied in detail. rsc.orgresearchgate.net This complex is an active and highly selective electrocatalyst for CO₂ reduction, achieving an excellent faradaic efficiency of 99% for CO production in its molecular form. rsc.orgresearchgate.net

However, the presence of the electron-donating amine groups destabilizes the π* orbital of the bipyridine ligand. rsc.orgresearchgate.net This electronic effect necessitates more negative potentials (–2.47 V vs. Fc+/0) to generate the doubly reduced, catalytically active species required for the reaction to proceed. rsc.orgresearchgate.net When these rhenium complexes are integrated into Covalent Organic Frameworks (COFs), the resulting materials also demonstrate catalytic activity, with a composite of COF-2,2′-bpy-Re showing a faradaic efficiency of 81% for CO production. rsc.orgresearchgate.net

General photocatalytic systems for CO₂ reduction often employ a photosensitizer, such as [Ru(bpy)₃]²⁺, and a sacrificial electron donor in conjunction with the catalyst. researchgate.netresearchgate.net The efficiency of these systems can be influenced by various factors, including the solvent matrix and the electronic properties of the bipyridine ligand on the catalyst. researchgate.netresearchgate.net

Table 1: Performance of a this compound Derivative in Electrocatalytic CO₂ Reduction

Catalyst Product Faradaic Efficiency (FE) System Type
Re(5,5′-diamine-2,2′-bpy)(CO)₃Cl CO 99% Molecular

Data sourced from studies on the 5,5'-diamine derivative. rsc.orgresearchgate.net

Iridium-catalyzed C-H borylation is a powerful method for functionalizing organic molecules. illinois.edu The reaction mechanism is understood to proceed through either an Ir(III)-Ir(V) or an Ir(I)-Ir(III) catalytic cycle. illinois.edursc.org In these cycles, a key step is the oxidative addition of an arene C-H bond to the iridium center. illinois.edu Bipyridine-based ligands are crucial for promoting this transformation. nih.gov

While direct studies on this compound are limited in this specific application, research on related substituted bipyridines provides significant insights. For instance, introducing trifluoromethyl (CF₃) groups at the 5- and 5'-positions of a bipyridine ligand enables the efficient and regioselective borylation of challenging aliphatic C-H bonds in N-methylamides. nih.govacs.org This effect is attributed to the formation of non-covalent dispersion interactions between the substrate's amide carbonyl group and the ligand's trifluoromethylated pyridine (B92270) rings. acs.org This suggests that the amine group in this compound could similarly influence regioselectivity and efficiency through hydrogen bonding or other non-covalent interactions with appropriate substrates. The C-H oxidative addition step is typically the regioselectivity-determining step of the reaction. rsc.org

The asymmetric hydrosilylation of ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. This reaction is often catalyzed by chiral transition metal complexes, with rhodium and iron being notable examples. diva-portal.orgcsic.es Bipyridine-type ligands, particularly those rendered chiral, are effective in inducing enantioselectivity. diva-portal.orgcapes.gov.bracs.org

While this compound is an achiral molecule, its amine functional group serves as a convenient handle for introducing chirality. Through chemical modification, the amine can be reacted with chiral auxiliaries to synthesize novel chiral bipyridine ligands. These new ligands can then be complexed with metals like rhodium to create catalysts for asymmetric hydrosilylation. For example, rhodium(I) and rhodium(III) complexes of chiral pyridyl oxazolines and bis(oxazolinyl)bipyridines have been successfully employed as catalysts, achieving high enantiomeric excess in the reduction of substrates like acetophenone. diva-portal.orgacs.org

The regeneration of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) from its oxidized state (NAD⁺) is critical for the application of oxidoreductase enzymes in biocatalysis. researchgate.net Rhodium complexes containing a pentamethylcyclopentadienyl (Cp) and a bipyridine ligand, such as [CpRh(bpy)(H₂O)]²⁺, are highly efficient and selective catalysts for reducing NAD⁺ to the enzymatically active 1,4-NADH isomer. researchgate.netrsc.org

The electronic properties of the bipyridine ligand play a direct and crucial role in this process. Studies have demonstrated that electron-donating substituents on the bipyridine ligand enhance the catalytic efficiency, whereas electron-withdrawing substituents diminish it. researchgate.net The amine group of this compound is a strong electron-donating group, which would be expected to significantly increase the rate of NADH regeneration when incorporated into such a rhodium catalyst. researchgate.net The mechanism is proposed to involve the formation of a rhodium-hydride intermediate, [Cp*Rh(bpy)(H)]⁺, which then selectively transfers a hydride to the 4-position of the nicotinamide ring of NAD⁺. rsc.orgacs.org

Table 2: Effect of Ligand Electronics on Catalytic NADH Regeneration

Substituent on Bipyridine Ligand Electronic Effect Catalytic Efficiency
Amine (-NH₂) Donating Increased
Methyl (-CH₃) Donating Increased
Hydrogen (-H) Neutral Baseline
Carboxylic Acid (-COOH) Withdrawing Decreased

Data based on established principles for this catalytic system. researchgate.net

The development of efficient water oxidation catalysts (WOCs) is a cornerstone of artificial photosynthesis, aiming to convert water into dioxygen, protons, and electrons. mdpi.com Ruthenium complexes featuring polypyridyl ligands, such as 2,2'-bipyridine, have been extensively studied for this purpose. researchgate.netpnas.org A pioneering example is the "blue dimer," cis,cis-[RuIII(bpy)₂(H₂O)]₂(μ-O)⁴⁺, which highlighted the importance of proton-coupled electron transfer (PCET) in water oxidation. acs.org

Modern molecular Ru-WOCs often utilize multidentate bipyridine-based ligands with anionic coordinating groups to lower the redox potentials of the metal center. diva-portal.orgresearchgate.net The generally accepted mechanism for many of these catalysts involves a water nucleophilic attack (WNA) on a high-valent Ru(V)=O species. mdpi.comacs.org The electronic properties of the ligands are critical in stabilizing these high oxidation states and tuning the catalyst's overpotential. diva-portal.org The introduction of the electron-donating amine group of this compound into the ligand framework would be expected to lower the potential required to oxidize the ruthenium center to the active catalytic states, a key consideration in the rational design of new WOCs. diva-portal.org

Mechanistic Insights into Catalytic Cycles and Activity Enhancement

The catalytic activity of complexes derived from this compound is deeply rooted in the ligand's ability to modulate the properties of the metal center and to potentially interact with substrates. The amine group enhances activity through several key mechanisms.

Mechanistic Insights: The catalytic cycles for the applications discussed are distinct but share the common theme of metal-centered redox changes facilitated by the bipyridine ligand.

CO₂ Reduction: Involves a two-electron reduction of the Re(I) complex to a [Re(diamine-bpy)(CO)₃]⁻ active species, which then interacts with CO₂. rsc.orgescholarship.org

C-H Borylation: Proceeds via Ir(I)-Ir(III) or Ir(III)-Ir(V) cycles, where the ligand stabilizes the various oxidation states of iridium during the oxidative addition and reductive elimination steps. illinois.edursc.org

NADH Regeneration: Follows a cycle involving the reduction of a Rh(III) precatalyst to a Rh(III)-hydride intermediate, which is the key species for selective hydride transfer to NAD⁺. rsc.orgacs.org

Water Oxidation: Typically involves a PCET-driven pathway where the Ru catalyst is oxidized to a high-valent Ru(V)=O state, which is then attacked by a water molecule (WNA mechanism) to form the crucial O-O bond. mdpi.comacs.org

Activity Enhancement: The 5-amine substituent provides a powerful tool for enhancing catalytic performance.

Electronic Tuning: As an electron-donating group, the amine substituent increases the electron density at the metal center. This is highly beneficial for reductive catalysis, such as NADH regeneration, where it increases the hydricity of the metal-hydride intermediate and accelerates the reaction. researchgate.net Conversely, in CO₂ reduction, this effect can be a double-edged sword, making the initial reduction of the catalyst more difficult (requiring a higher potential) while potentially facilitating later steps in the cycle. rsc.org

Second-Sphere Interactions: The amine group can act as a hydrogen-bond donor, creating a "second coordination sphere" environment. This can help to bind and orient substrates, enhancing reaction rates and influencing selectivity, a principle suggested by studies on other 5-substituted bipyridines. acs.org

Immobilization and Heterogenization: The amine functionality provides a reactive site for covalently anchoring the molecular catalyst onto solid supports like polymers, carbon materials, or within the pores of metal-organic or covalent-organic frameworks. rsc.orgacs.org This strategy enhances catalyst stability, prevents deactivation pathways like dimerization, and facilitates catalyst separation and recycling, as demonstrated in the electrochemical regeneration of NADH and CO₂ reduction. rsc.orgacs.org

Biomedical Research Applications: Mechanistic and Fundamental Studies

Enzyme Inhibition Studies, including Cytochrome P450 Enzymes

The interaction of [2,2'-Bipyridin]-5-amine and its derivatives with enzymes is a key area of investigation, particularly concerning the cytochrome P450 (CYP) superfamily. CYP enzymes are crucial for the metabolism of a vast array of xenobiotics, including therapeutic drugs, and their inhibition can have significant pharmacological consequences. evotec.com

Computational models have been employed to predict the inhibitory potential of bipyridine compounds. A Support Vector Machine (SVM) model, built using a large dataset of molecules, predicted that this compound is an inhibitor of Cytochrome P450 1A2. ambeed.com Further studies on closely related analogues support the potential for this class of compounds to modulate CYP activity. For instance, 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid, an amino acid derivative, has shown potential to specifically inhibit CYP2D6 and CYP3A4, enzymes vital for pharmaceutical biotransformation. vulcanchem.com This inhibitory action is of significant interest in drug development for studying potential drug-drug interactions. vulcanchem.com

Table 1: Predicted Cytochrome P450 Inhibition Profile for Bipyridine Derivatives

Compound/DerivativeCYP IsoformPredicted ActivitySource
This compoundCYP1A2Inhibitor ambeed.com
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acidCYP2D6Inhibitor vulcanchem.com
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acidCYP3A4Inhibitor vulcanchem.com

DNA and Protein Binding Interactions

The ability of the this compound scaffold to interact with essential biomacromolecules like DNA and proteins is fundamental to its biological effects. These interactions are typically non-covalent and are central to the compound's mechanism of action in cellular studies.

Metal complexes featuring 2,2'-bipyridine (B1663995) and its derivatives are well-documented for their ability to bind to DNA. rsc.org The primary mechanism of interaction is often through non-covalent means, such as groove binding, rather than the intercalation between base pairs. researchgate.netmdpi.com This binding can influence cellular processes like DNA replication and repair.

Studies involving ruthenium(II) complexes containing bipyridine ligands have explored these interactions in detail. Modeling studies of certain complexes revealed that the minor groove of B-DNA is the most favored binding site, where an extensive network of hydrogen bonds can be formed. nih.gov Further research combining fluorescence assays with ethidium (B1194527) bromide and Hoechst 33258 suggests that various ruthenium(II)-bipyridine complexes interact with calf thymus DNA through partial intercalation or, more significantly, minor groove binding. rsc.org Closely related compounds, such as [2,2'-Bipyridine]-5-carboxamide and [2,2'-Bipyridin]-5-ylmethanamine, also form complexes that bind effectively to DNA via groove binding mechanisms. smolecule.com

A sophisticated application of the bipyridine structure is its use as a noncanonical amino acid (ncAA) for protein engineering and structural analysis. bakerlab.orgacs.org By genetically encoding (2,2'-Bipyridin-5-yl)alanine (Bpy-Ala), an amino acid analogue of this compound, researchers can introduce a specific metal-chelating site directly into a protein's polypeptide chain. bakerlab.orgnih.gov

This technique provides a powerful tool for controlling protein structure and function:

Directed Protein Assembly: The genetic incorporation of Bpy-Ala into proteins allows for the creation of diverse, self-assembling protein architectures driven by the addition of metal ions. nih.gov Depending on the placement of Bpy-Ala within a protein building block, the addition of ions like Ni²⁺ or Cu²⁺ can drive the formation of specific structures, including dimers, linear chains, and two-dimensional crystalline arrays, while retaining the protein's native function. nih.govnih.govresearchgate.net

Structural Probing: (2,2'-Bipyridin-5-yl)alanine can be used to create a high-affinity anchoring point for a paramagnetic Cu(II) ion, effectively creating a compact spin-label within the protein. nih.govresearchgate.net Using advanced techniques like electron paramagnetic resonance (EPR) pulse dipolar spectroscopy, researchers can then accurately measure nanometer-scale distances between two such labels, providing critical information about protein conformation and quaternary structure. nih.govresearchgate.net

Artificial Metalloenzyme Design: Bpy-Ala incorporation is a key strategy in the creation of artificial metalloenzymes. In one study, Bpy-Ala was incorporated into a human Sterol Carrier Protein, creating a novel copper-containing artificial enzyme. rcsb.org This engineered protein was capable of catalyzing an enantioselective Friedel-Crafts reaction, demonstrating how this method can generate new-to-nature biocatalytic functions. rcsb.org

Table 2: Applications of (2,2'-Bipyridin-5-yl)alanine (Bpy-Ala) in Protein Studies

Application AreaMethodologyKey FindingSource
Protein Self-AssemblyGenetic incorporation of Bpy-Ala into homohexamers.Metal ion addition drives formation of 1D and 2D protein arrays. nih.gov
Structural ProbingIncorporation of Bpy-Ala as a Cu(II) binding site.Enables distance measurement in proteins via EPR spectroscopy. nih.govresearchgate.net
Artificial MetalloenzymesIncorporation of Bpy-Ala into a Sterol Carrier Protein.Created a novel enzyme for stereoselective catalysis. rcsb.org
Computational DesignRosetta design of a homotrimer with a [Fe(Bpy-ala)3]2+ core.Achieved near-atomic accuracy in a self-assembling metalloprotein. bakerlab.org

Investigations of Cellular Pathways and Molecular Targets

At the cellular level, this compound and its derivatives are instrumental in dissecting pathways related to cell death and oxidative stress. These compounds can perturb cellular homeostasis, providing insights into the molecular machinery that controls these processes.

A significant mechanism through which bipyridine compounds exert their cytotoxic effects is by inducing apoptosis (programmed cell death) via the intrinsic mitochondrial pathway. nih.gov Research on hepatocellular carcinoma cells demonstrated that 2,2'-bipyridine derivatives trigger apoptosis by causing severe mitochondrial membrane depolarization. nih.gov This loss of mitochondrial membrane potential is a critical event that initiates the apoptotic cascade. mdpi.comrsc.org

In the presence of these derivatives, a marked increase in mitochondrial depolarization was observed in up to 95% of treated cells. nih.gov This dysfunction leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which in turn activates caspase enzymes that execute cell death. mdpi.comemnuvens.com.br Studies on ruthenium(II) complexes containing bipyridine ligands consistently show that they induce apoptosis through a pathway involving mitochondrial dysfunction, often mediated by reactive oxygen species. e-century.usnih.govnih.gov

The accumulation of reactive oxygen species (ROS) is a central theme in the biological activity of bipyridine derivatives. nih.gov ROS are chemically reactive molecules containing oxygen that, when produced in excess, lead to oxidative stress and cellular damage. karger.commdpi.com

Table 3: Summary of Key Cellular Effects

Cellular ProcessObserved Effect of Bipyridine DerivativesSource
ApoptosisInduction of apoptosis in cancer cells. nih.gove-century.us
Mitochondrial FunctionCauses significant mitochondrial membrane depolarization. nih.govmdpi.comnih.gov
ROS LevelsInduces accumulation of intracellular reactive oxygen species. nih.govfrontiersin.orge-century.us

Research on this compound in Antimicrobial and Biofilm Studies Remains Limited

Scientific investigation into the specific antimicrobial and biofilm-inhibiting properties of the chemical compound this compound is not extensively available in publicly accessible research. While the broader class of 2,2'-bipyridine derivatives and their metal complexes have been the subject of numerous studies for their biological activities, detailed fundamental research focusing solely on the this compound molecule is scarce.

The core structure of 2,2'-bipyridine, consisting of two interconnected pyridine (B92270) rings, is a well-known chelating agent that readily forms stable complexes with various metal ions. frontiersin.org This property is often central to the biological activity observed in its derivatives. frontiersin.org Research in this area tends to focus on how modifications to the bipyridine scaffold, such as the addition of different functional groups or the formation of metal complexes, influence their antimicrobial efficacy. frontiersin.orgprimescholars.commdpi.com

Studies on related compounds, such as 5-aryl-2,2'-bipyridines and various metal complexes of bipyridine derivatives, have shown promising results against a range of microbial pathogens, including bacteria and fungi. frontiersin.orgmdpi.com These studies often explore the mechanisms of action, which can involve the disruption of cellular membranes, interaction with DNA, and the generation of reactive oxygen species. frontiersin.org Furthermore, the inhibition of biofilm formation, a critical factor in microbial persistence and resistance, is a significant area of investigation for these modified bipyridine compounds. frontiersin.org

However, specific data detailing the minimum inhibitory concentrations (MICs) or the biofilm inhibition capabilities of this compound as a standalone agent are not readily found in the reviewed literature. The primary focus remains on its role as a precursor or a ligand in the synthesis of more complex, biologically active molecules. Without dedicated studies on this compound, a thorough understanding of its intrinsic antimicrobial and anti-biofilm potential remains elusive.

Advanced Characterization and Computational Approaches in 2,2 Bipyridin 5 Amine Research

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a fundamental tool for elucidating the molecular structure and electronic properties of [2,2'-Bipyridin]-5-amine. Each technique offers a unique window into the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons on the two pyridine (B92270) rings. vulcanchem.com The presence of the amino group at the 5-position influences the chemical shifts of the adjacent protons through its electron-donating nature. Typically, the amino group itself appears as a broad singlet due to quadrupole broadening and exchange with solvent protons. vulcanchem.com The specific chemical shifts and coupling constants of the pyridyl protons are key to confirming the 2,2'-connectivity and the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, which is consistent with the proposed structure. The carbons directly bonded to the nitrogen atoms and the amino group show characteristic downfield shifts. vulcanchem.com Comparison with the spectra of unsubstituted 2,2'-bipyridine (B1663995) and other substituted derivatives helps in the precise assignment of each carbon signal.

¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
Aromatic ProtonsAromatic Carbons
Amino Protons (broad singlet)Carbons adjacent to Nitrogen
Specific shifts are dependent on the solvent used.Specific shifts are dependent on the solvent used.
Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C=C and C=N Stretch (aromatic rings)1400-1600
C-N Stretch (aromatic amine)1250-1350

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic bipyridine system. vulcanchem.comacs.org The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift of these absorption bands compared to the parent 2,2'-bipyridine molecule. vulcanchem.com The specific wavelengths and intensities of these absorptions are sensitive to the solvent environment and pH. In complexes with metal ions, significant shifts in the absorption bands are observed, indicating the coordination of the bipyridine nitrogen atoms to the metal center. nih.gov

Fluorescence Spectroscopy and Titration Studies

Fluorescence spectroscopy provides insights into the excited state properties of this compound and its derivatives. While some bipyridine compounds are weakly fluorescent, the introduction of an amino group can modulate the fluorescence properties. nih.govrsc.org The fluorescence emission wavelength and quantum yield are sensitive to the molecular environment and can be influenced by factors such as solvent polarity and the presence of metal ions. acs.org

Fluorescence titration studies are particularly valuable for investigating the binding of this compound to metal ions. researchgate.net Upon coordination with a metal ion, changes in the fluorescence intensity (quenching or enhancement) and/or a shift in the emission maximum can be observed. mdpi.com These changes can be used to determine the stoichiometry and binding affinity of the resulting metal complex. researchgate.net For instance, the titration of a solution of this compound with a metal salt allows for the determination of the binding constant of the complex formed.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. While this compound itself is diamagnetic and therefore EPR-silent, its metal complexes, particularly those involving paramagnetic metal ions like Cu(II), can be studied using this method. acs.orgnih.gov

EPR spectroscopy provides detailed information about the electronic structure and coordination environment of the metal center in these complexes. cardiff.ac.uk The g-values and hyperfine coupling constants obtained from the EPR spectrum can reveal the geometry of the complex and the nature of the metal-ligand bonding. nih.gov For instance, the incorporation of a derivative of this compound into a protein has been used to create a high-affinity binding site for Cu(II), which then acts as a spin-label for distance measurements using advanced EPR techniques. acs.orgnih.gov

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. savemyexams.com High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

X-ray Diffraction for Solid-State Structure Determination

In studies of metal complexes, X-ray diffraction reveals how the this compound ligand coordinates to the metal center. For instance, in a ruthenium(II) complex with 2,2′-bipyridine-5,5′-dicarboxylic acid, it was found that the ligand coordinates to the metal as a neutral bidentate NN donor, leading to a distorted octahedral geometry around the ruthenium atom. researchgate.net Similarly, the crystal structure of a rhenium(I) complex, [Re(4,4'-NH2-bpy)(CO)3Cl], showed a six-coordinate metal center with a facial arrangement of the three carbonyl groups and a quasi-equatorial coordination of the bipyridine ligand. nsf.gov The Re–N(bpy) bond lengths in this complex were determined to be 2.174(4) Å and 2.165(3) Å. nsf.gov

The structural data obtained from X-ray diffraction are crucial for interpreting the results from other analytical techniques and for providing benchmarks for computational models.

Theoretical and Computational Chemistry

Computational chemistry offers a powerful lens to investigate the properties of this compound at the atomic and electronic levels, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and properties of molecules like this compound and its derivatives. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comacs.org For instance, DFT studies on 2,2'-bipyridine derivatives with various substituents have shown how these groups alter the electronic and structural properties through inductive and resonance effects. tandfonline.comresearchgate.net A study on the effects of -OH, -NH2, and -Br substituents predicted a stability order of ortho > para > meta for each set of derivatives. tandfonline.comresearchgate.net

Time-Dependent DFT (TDDFT) is an extension of DFT used to study excited-state properties, such as electronic absorption spectra. researchgate.netacs.orgrsc.org This method is particularly valuable for understanding the metal-to-ligand charge transfer (MLCT) bands that are characteristic of many transition metal complexes of bipyridines. acs.orgacs.org TDDFT calculations have been successfully used to interpret the near-infrared (NIR) transitions in mixed-valence systems containing di-p-anisylamino groups on the 5,5'-positions of a 2,2'-bipyridine ligand. researchgate.net Furthermore, TDDFT has been employed to investigate the optical absorption spectra of ruthenium(II) bis(bipyridine) complexes, revealing how the elongation of conjugated ligands affects their pH-sensitivity. rsc.org

The combination of DFT and TDDFT provides a comprehensive picture of both the ground and excited electronic states, which is essential for designing molecules with specific photophysical properties.

Ab Initio Methods for Conformational Analysis

Ab initio quantum mechanical methods, which are based on first principles without empirical parameters, are used for high-accuracy calculations, particularly for conformational analysis. researchgate.netuio.nonih.gov These methods can determine the relative energies of different spatial arrangements (conformers) of a molecule and the energy barriers for rotation around single bonds. researchgate.net

For the parent 2,2'-bipyridine, ab initio calculations predict the anti (or transoid) conformation to be the most stable form, with a less stable gauche-like conformation also present. uio.no The rotational profiles of mono- and di-protonated 2,2'-bipyridinium cations have been calculated using ab initio Hartree-Fock and DFT methods, showing that the most stable form of the singly protonated species is a planar cisoid conformation. researchgate.net Such conformational analyses are crucial because the geometry of the bipyridine ligand influences its coordination to metal ions and the electronic communication between different parts of a larger molecular system. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netmdpi.comuni-muenchen.deresearchgate.netnih.gov It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding. researchgate.netmdpi.comnih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen atoms. researchgate.net Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would highlight the negative potential around the nitrogen atoms of the pyridine rings, confirming their role as metal-coordinating sites, and also show the influence of the amino group on the electronic distribution of the rings.

Marcus-Hush Analysis for Intervalence Charge Transfer

In mixed-valence complexes containing two or more redox-active centers, an electron can be transferred from a reduced site to an oxidized site. This process, known as intervalence charge transfer (IVCT), gives rise to a characteristic absorption band in the near-infrared (NIR) region of the spectrum. The Marcus-Hush theory provides a framework for analyzing the shape and energy of this IVCT band to extract key parameters that describe the electron transfer process, such as the electronic coupling between the redox sites (Hab) and the reorganization energy (λ). researchgate.netnih.govscience.gov

For mixed-valent systems derived from 2,2'-bipyridine with appended di-p-anisylamino groups, Marcus-Hush analysis of the IVCT transitions has shown that the electronic coupling is enhanced by metal chelation. researchgate.net This analysis is crucial for understanding the degree of electron delocalization in these systems, which is a key factor in their potential applications in molecular electronics and artificial photosynthesis. umb.edu

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of a set of molecular orbitals that extend over the entire molecule. bccampus.cauomustansiriyah.edu.iq Calculations of the MOs, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior.

For this compound and its derivatives, MO calculations reveal how substituents affect the energies and distributions of the frontier orbitals. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and the energy of its lowest electronic transition. tandfonline.comresearchgate.net In a theoretical study of substituted 2,2'-bipyridines, it was found that electron-donating groups like -NH2 raise the HOMO energy and reduce the HOMO-LUMO gap, which is consistent with their activating effect on the bipyridine system. tandfonline.comresearchgate.netresearchgate.net The distribution of the frontier molecular orbitals also provides insight into the nature of electronic transitions; for example, whether they are localized on the ligand (π-π* transitions) or involve charge transfer between a metal and the ligand (MLCT). ebi.ac.ukresearchgate.net

Q & A

Q. What are the optimal synthetic routes for [2,2'-Bipyridin]-5-amine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : this compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where halogenated pyridine precursors react with boronic acids under palladium catalysis. For example, 5-bromo-2,2'-bipyridine can be coupled with an amine-functionalized boronic ester. Key parameters include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux (80–110°C).
  • Reaction time : 12–24 hours under inert atmosphere.
    Post-synthesis, column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is used for purification. Yield optimization requires strict control of moisture and oxygen levels .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is recommended:
  • Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Structural confirmation :
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.5–9.0 ppm) and amine protons (δ 5.0–6.0 ppm, broad).
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 172.1 [M+H]⁺.
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (±0.3%).
    Residual solvents are quantified via gas chromatography (GC) .

Q. What are the solubility profiles of this compound in common solvents, and how does this affect experimental design?

  • Methodological Answer : Solubility varies significantly:
SolventSolubility (mg/mL)Temperature (°C)
DMSO>5025
Methanol~1025
Water<125
For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers (<1% DMSO final). For coordination chemistry, use THF or acetonitrile to avoid solubility conflicts. Sonication (37°C, 15 min) enhances dissolution .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what factors influence the stability of resulting complexes?

  • Methodological Answer : The bipyridine scaffold acts as a bidentate ligand, coordinating via its two nitrogen atoms. Stability depends on:
  • Metal oxidation state : Higher oxidation states (e.g., Ru²⁺, Fe³⁺) form more stable octahedral complexes.
  • Counterion effects : Chloride or hexafluorophosphate anions improve solubility without disrupting coordination.
  • pH : Neutral or mildly acidic conditions (pH 5–7) prevent ligand protonation.
    Characterization via UV-Vis spectroscopy (metal-to-ligand charge transfer bands at 450–600 nm) and cyclic voltammetry (redox potentials) is critical .

Q. What methodological approaches are used to incorporate this compound into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : MOF synthesis involves solvothermal reactions:

Ligand functionalization : Introduce carboxylate or hydroxyl groups to this compound for secondary coordination sites.

Metal nodes : Use Zn²⁺ or Cu²⁺ clusters in DMF/ethanol at 120°C for 48 hours.

Post-synthetic modification : Coordinate catalytically active metals (e.g., Pd) to the bipyridine moiety.
Example: A Zn-based MOF with this compound showed 90% CO₂ adsorption efficiency at 1 bar .

Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like:
  • Lipophilicity (LogP) : Determined via shake-flask method (octanol/water).

  • Steric parameters (SMR) : Calculated using molecular dynamics software (e.g., MOE).

  • Electronic effects (Hammett σ) : Derived from substituent contributions.
    A validated QSAR equation for antibacterial activity:
    pIC50=0.76(±0.12)LogP0.34(±0.08)SMR+2.1\text{pIC}_{50} = 0.76(\pm0.12)\text{LogP} - 0.34(\pm0.08)\text{SMR} + 2.1

    (r² = 0.85, n = 20). Cross-validation (leave-one-out) ensures robustness .

Q. What experimental strategies address conflicting data in the catalytic efficiency of this compound complexes?

  • Methodological Answer : Conflicting catalytic data may arise from:
    • Impurity interference : Re-purify ligands via recrystallization (ethanol/water).
    • Reaction condition variability : Standardize temperature (±1°C) and stirring speed (500 rpm).
    • Metal-ligand stoichiometry : Optimize using Job’s plot analysis. Case study: A Ru(bpy)₃²⁺ complex showed inconsistent photocatalysis due to trace Fe³⁺ impurities; chelation with EDTA resolved discrepancies .

Q. How does the electronic structure of this compound influence its interactions with cytochrome P450 enzymes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
    • HOMO localization : On the bipyridine nitrogen atoms, enabling π-π stacking with heme groups.
    • Inhibition mechanism : Competitive binding at the enzyme active site (Kᵢ = 2.3 μM for CYP3A4). Experimental validation via fluorescence quenching assays confirms binding affinity .

Q. What are the best practices for ensuring the stability of this compound in long-term storage under varying conditions?

  • Methodological Answer : Stability data under different conditions:

    ConditionDegradation (%)Time (months)
    -80°C (dry)<512
    -20°C (humid)156
    25°C (light)401
    Recommendations: Store under argon at -80°C in amber vials. Monitor via HPLC every 3 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.